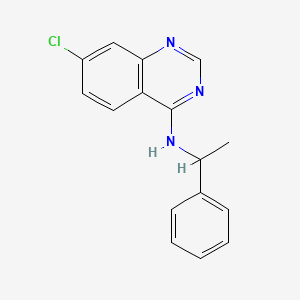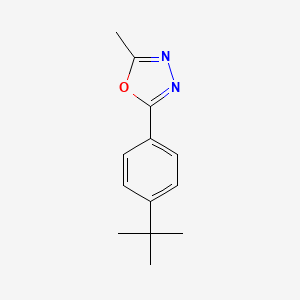
3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one
Descripción general
Descripción
The compound “3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a common structure in many natural products and pharmaceuticals . The presence of a fluorophenyl group could potentially enhance the compound’s bioactivity, as fluorine is often used in drug design to improve a compound’s metabolic stability and enhance its binding to target proteins .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s atomic arrangement, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group in the chromen-4-one moiety could undergo nucleophilic addition reactions, and the aromatic fluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the chromen-4-one and fluorophenyl groups could affect the compound’s solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially be used in the development of new therapeutic drugs.
Photochromic Applications
The compound’s structural similarity to other spiro compounds suggests potential photochromic applications. Photochromic materials change color in response to light, and this property has been exploited in the development of smart windows . The compound could potentially be used in the development of photo-switchable, energy-efficient, and colorful smart windows.
Field-Effect Transistor Applications
The compound’s structural similarity to other spiro compounds suggests potential applications in field-effect transistors (FETs) . Spiropyran molecules have been deposited on the atomic thin channel of a MoS2 FET, leading to changes in the FET property with UV-light injection . This suggests that the compound could potentially be used in the development of photo-responsive electronic devices.
Drug Discovery
The compound’s structural similarity to other spiro compounds suggests potential applications in drug discovery. Spiro compounds have been found to adapt to many biological targets, making them attractive for new drug discovery projects .
Antiviral Activity
Indole derivatives have been reported as antiviral agents . Given the structural similarity of the compound to indole derivatives, it could potentially be used in the development of new antiviral drugs.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further studies to determine its potential uses. For example, it could be tested for biological activity to see if it has potential as a new drug . Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis .
Propiedades
IUPAC Name |
2'-(2-fluorophenyl)spiro[2H-chromene-3,1'-cyclopropane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO2/c18-14-7-3-1-5-11(14)13-9-17(13)10-20-15-8-4-2-6-12(15)16(17)19/h1-8,13H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKIHQSGMPJTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160282 | |
| Record name | 2′-(2-Fluorophenyl)spiro[2H-1-benzopyran-3(4H),1′-cyclopropan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one | |
CAS RN |
477864-18-9 | |
| Record name | 2′-(2-Fluorophenyl)spiro[2H-1-benzopyran-3(4H),1′-cyclopropan]-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477864-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-(2-Fluorophenyl)spiro[2H-1-benzopyran-3(4H),1′-cyclopropan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3139938.png)
![1-{[(Z)-3-phenyl-2-propenyl]oxy}-1H-imidazole](/img/structure/B3139941.png)

![ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B3139960.png)
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B3139964.png)

![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B3139984.png)
![5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B3139985.png)
![methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B3139991.png)
![N'-{[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3140008.png)
![1,1,1-Trifluoro-3-[(2-morpholinoethyl)amino]-2-propanol](/img/structure/B3140017.png)
![1-ethyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B3140018.png)
![N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea](/img/structure/B3140025.png)
![7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3140032.png)